N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-16-8-10(7-14-16)21(18,19)15-9-13(17)5-2-3-12-11(13)4-6-20-12/h4,6-8,15,17H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHIVWIVDALDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that integrates a tetrahydrobenzofuran moiety with a pyrazole sulfonamide framework. Its molecular formula is with a molecular weight of approximately 353.44 g/mol. The presence of functional groups such as hydroxyl and sulfonamide enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a variety of biological activities, including:
- Anti-inflammatory Effects : The tetrahydrobenzofuran moiety has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Derivatives of this structure have shown promise in neuroprotection, possibly by modulating neurotransmitter systems or reducing oxidative stress.
- Antimicrobial Activity : Some studies suggest that pyrazole sulfonamides can exhibit antimicrobial properties against various pathogens.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with various receptors, altering signal transduction pathways critical for cellular responses.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.
Case Studies and Experimental Data
Data Table: Biological Activity Overview
Q & A
Q. What are the key steps and challenges in synthesizing N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?
The synthesis typically involves:
- Cyclization of tetrahydrobenzofuran precursors to form the hydroxy-tetrahydrobenzofuran core.
- Sulfonamide coupling between the pyrazole-4-sulfonyl chloride and the tetrahydrobenzofuran-methylamine intermediate.
- Purification via column chromatography to isolate the final product, monitored by thin-layer chromatography (TLC) for reaction completion . Challenges include controlling regioselectivity during cyclization and minimizing by-products during sulfonamide coupling. Reaction conditions (temperature, solvent polarity) must be optimized to enhance yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the tetrahydrobenzofuran, pyrazole, and sulfonamide groups.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.
- HPLC with UV detection to assess purity (>95% required for pharmacological studies) . Comparative analysis with structurally similar sulfonamide-pyrazole hybrids (e.g., N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide) can validate spectral assignments .
Q. How can researchers design preliminary biological activity screens for this compound?
- In vitro assays targeting enzymes/receptors associated with sulfonamide bioactivity (e.g., carbonic anhydrase inhibition).
- Dose-response studies (1–100 µM range) to evaluate cytotoxicity and therapeutic windows.
- Control experiments using structurally analogous compounds (e.g., pyrazole derivatives without the tetrahydrobenzofuran group) to isolate structure-activity contributions .
Advanced Research Questions
Q. How can computational methods enhance reaction optimization for this compound’s synthesis?
- Reaction path searches using quantum chemical calculations (e.g., DFT) to identify low-energy pathways for cyclization and coupling steps.
- Machine learning (ML)-driven analysis of experimental datasets to predict optimal solvent systems and catalysts.
- Molecular dynamics simulations to model steric hindrance during sulfonamide coupling, guiding substituent modifications . For example, ICReDD’s integrated computational-experimental framework reduces trial-and-error by 40% in similar sulfonamide syntheses .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic profiling to assess bioavailability, metabolic stability, and tissue distribution.
- Metabolite identification (via LC-MS/MS) to detect inactive or toxic derivatives formed in vivo.
- Species-specific assay validation (e.g., human vs. rodent enzyme isoforms) to address interspecies variability . Case Study: Pyrazole-sulfonamide hybrids showed 10-fold lower activity in murine models due to rapid glucuronidation, resolved by fluorinated analogs .
Q. How can researchers establish a structure-activity relationship (SAR) for this compound?
- Systematic substitution : Synthesize derivatives with variations in the tetrahydrobenzofuran (e.g., halogenation) and pyrazole (e.g., methyl vs. ethyl groups).
- 3D-QSAR modeling using CoMFA/CoMSIA to correlate electronic/steric properties with activity.
- Crystallography of ligand-target complexes (e.g., enzyme co-crystals) to identify critical binding interactions . Example: Trifluoromethyl substitution in similar compounds increased hydrophobic interactions by 30% in COX-2 inhibition assays .
Q. What experimental design principles minimize variability in synthetic reproducibility?
- Factorial design (e.g., Box-Behnken) to test interactions between temperature, solvent ratio, and catalyst loading.
- Robustness testing by introducing ±5% variations in reaction parameters to identify critical control points.
- In-process analytics (e.g., inline FTIR) for real-time monitoring of intermediate formation . A study on pyrazole derivatives reduced batch-to-batch variability from 15% to 3% using these methods .
Data Analysis and Interpretation
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. X-ray) for structural elucidation?
- Multi-technique reconciliation : Combine NMR (solution-state dynamics) with X-ray crystallography (solid-state conformation).
- DFT-NMR chemical shift calculations to validate proposed structures against experimental data.
- Dynamic NMR experiments to detect conformational exchange broadening signals .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Bootstrap resampling to estimate confidence intervals for potency metrics.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple derivatives .
Methodological Training Resources
Q. Which advanced courses or frameworks support skill development in synthesizing and analyzing such compounds?
- CHEM 416: Practical Training in Chemical Biology Methods & Experimental Design (covers QSAR, assay design) .
- ICReDD’s reaction design toolkit for integrating computational and experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
